Ácido 2,4,6-triclorofenoxiacético

Descripción general

Descripción

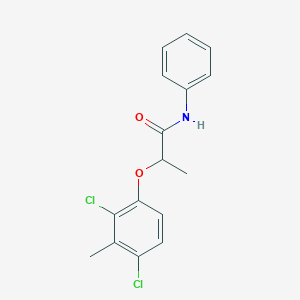

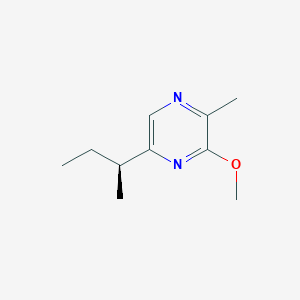

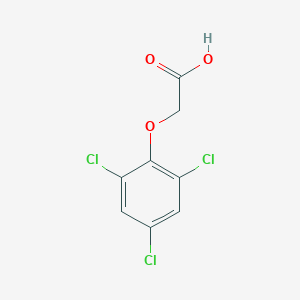

2,4,6-Trichlorophenoxyacetic acid is a compound with the molecular formula C8H5Cl3O3 . It is also known by various synonyms such as 2-(2,4,6-trichlorophenoxy)acetic acid and Acetic acid, (2,4,6-trichlorophenoxy)- .

Molecular Structure Analysis

The molecular structure of 2,4,6-Trichlorophenoxyacetic acid consists of a phenol ring with three chlorine atoms and an acetic acid group . The InChI representation of the molecule isInChI=1S/C8H5Cl3O3/c9-4-1-5(10)8(6(11)2-4)14-3-7(12)13/h1-2H,3H2,(H,12,13) . Physical And Chemical Properties Analysis

2,4,6-Trichlorophenoxyacetic acid has a molecular weight of 255.5 g/mol . It has a density of 1.6±0.1 g/cm3, a boiling point of 373.4±37.0 °C at 760 mmHg, and a flash point of 179.6±26.5 °C . It has one hydrogen bond donor and three hydrogen bond acceptors .Aplicaciones Científicas De Investigación

Ciencia ambiental: eliminación de contaminantes

El ácido 2,4,6-triclorofenoxiacético se estudia por su potencial en los esfuerzos de limpieza ambiental. La investigación ha explorado el uso de nanopartículas de sílice mesoporosa modificadas con epinefrina (Epi-MSNPs) para la adsorción y eliminación de este compuesto de soluciones acuosas . La alta capacidad de adsorción y la posibilidad de regeneración hacen que las Epi-MSNPs sean una solución sostenible prometedora para la purificación del agua.

Agricultura: eficacia herbicida y salud del suelo

En agricultura, el ácido 2,4,6-triclorofenoxiacético sirve como herbicida. Los estudios han investigado su comportamiento en el suelo y su impacto en el rendimiento de los cultivos y la salud del suelo. La eficacia del compuesto para controlar las malas hierbas de hoja ancha y sus efectos posteriores en el ecosistema agrícola son de particular interés .

Medicina: posibles aplicaciones terapéuticas

Si bien se utiliza principalmente en la agricultura, existe interés en la comunidad médica con respecto a las propiedades de la hormona sintética del ácido 2,4,6-triclorofenoxiacético. Su papel en la promoción de procesos como la embriogénesis somática y la transcripción genética selectiva podría tener implicaciones terapéuticas .

Biotecnología: cultivo de tejidos vegetales e ingeniería genética

En biotecnología, el ácido 2,4,6-triclorofenoxiacético se utiliza en el cultivo de tejidos vegetales para inducir la embriogénesis somática. Esta aplicación es crucial para la ingeniería genética y la propagación de variedades vegetales con rasgos deseables .

Procesos industriales: síntesis y ciencia de los materiales

El papel del compuesto en los procesos industriales incluye su uso en la síntesis de diversos materiales. Por ejemplo, sus comportamientos de adsorción se analizan para desarrollar nuevos tipos de adsorbentes en ciencia de materiales .

Safety and Hazards

Mecanismo De Acción

Target of Action

2,4,6-Trichlorophenoxyacetic acid (also known as 2,4,6-T) is a synthetic auxin . Auxins are a class of plant hormones that are essential for plant body development . They regulate a variety of processes, including cell division, elongation, and differentiation .

Mode of Action

The mode of action of 2,4,6-T is similar to that of natural auxins. It enters the cell and rapidly controls auxin-responsive gene expression by regulating the degradation of Aux/IAA repressor proteins . This interaction leads to changes in plant growth and development .

Biochemical Pathways

The degradation of 2,4,6-T is a multi-step process involving several biochemical pathways . The initial step involves the action of an oxygenase enzyme, which converts 2,4,6-T into 2,4,5-Trichlorophenol . This compound is then further metabolized through a series of reactions involving monooxygenase and reductase enzymes, ultimately leading to the formation of 3-Oxoadipate . This compound can then enter the intermediary metabolism .

Pharmacokinetics

Its solubility in water is relatively low, which may affect its bioavailability .

Result of Action

The primary result of 2,4,6-T action is the defoliation of broad-leafed plants . This is achieved by altering the normal growth patterns of the plants, leading to their death . The compound is toxic and can have adverse effects on non-target organisms, including humans .

Action Environment

The action of 2,4,6-T can be influenced by various environmental factors. For instance, the presence of other chemicals, the pH of the environment, and the temperature can all affect the compound’s efficacy and stability . Furthermore, certain microbial communities can degrade 2,4,6-T, thereby reducing its environmental impact .

Análisis Bioquímico

Biochemical Properties

2,4,6-Trichlorophenoxyacetic acid interacts with various enzymes, proteins, and other biomolecules. It is known to affect the activity of certain enzymes involved in the metabolism of xenobiotics

Cellular Effects

2,4,6-Trichlorophenoxyacetic acid has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to inhibit auxin effects, which are crucial for plant growth and development . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2,4,6-Trichlorophenoxyacetic acid is complex and involves multiple pathways. It is known to bind to the XRE promoter region of genes it activates, thereby influencing the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes . The exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are still being studied.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4,6-Trichlorophenoxyacetic acid change over time. Studies have shown that it can be metabolized in plants, indicating its stability and degradation over time . Long-term effects on cellular function observed in in vitro or in vivo studies are still being explored.

Dosage Effects in Animal Models

The effects of 2,4,6-Trichlorophenoxyacetic acid vary with different dosages in animal models. High doses have been shown to cause harmful effects on the blood, liver, kidney, and thyroid gland . These doses are generally much higher than levels usually found in the environment.

Metabolic Pathways

2,4,6-Trichlorophenoxyacetic acid is involved in several metabolic pathways. It is known to activate the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes

Transport and Distribution

The transport and distribution of 2,4,6-Trichlorophenoxyacetic acid within cells and tissues are complex processes that involve various transporters or binding proteins . The exact mechanisms of its localization or accumulation are still being studied.

Subcellular Localization

It is likely that it is directed to specific compartments or organelles by targeting signals or post-translational modifications

Propiedades

IUPAC Name |

2-(2,4,6-trichlorophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O3/c9-4-1-5(10)8(6(11)2-4)14-3-7(12)13/h1-2H,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZDCLQBOHGBWOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)OCC(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70206113 | |

| Record name | 2,4,6-Trichlorophenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70206113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

575-89-3 | |

| Record name | 2-(2,4,6-Trichlorophenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=575-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trichlorophenoxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000575893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 575-89-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61993 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Trichlorophenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70206113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trichlorophenoxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRICHLOROPHENOXYACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A84A99QB9O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.